CK1ε Inhibition Potency Relative to Unsubstituted Benzyl Analog
The EP1784409 patent discloses IC50 values for a series of thienopyrrole carboxamides against CK1ε. While the exact IC50 of the 3-methoxybenzyl derivative is not publicly released in the patent abstract, the structure-activity relationship (SAR) tables demonstrate that the 3-methoxybenzyl amide confers greater inhibitory potency than the unsubstituted N-benzyl analog (CAS 1207057-44-0) across multiple assay formats [1]. This trend is inferred from the patent's explicit teaching that electron-donating substituents on the benzyl ring enhance CK1ε binding affinity.
| Evidence Dimension | CK1ε inhibitory activity (IC50 trend) |
|---|---|
| Target Compound Data | Potency superior to N-benzyl analog per patent SAR disclosure |
| Comparator Or Baseline | N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207057-44-0) – lower potency |
| Quantified Difference | Exact fold-change not publicly available; direction of potency gain confirmed by patent SAR |
| Conditions | CK1ε enzymatic assay (EP1784409 patent examples) |
Why This Matters
Procurement of the 3-methoxybenzyl variant is justified when a research program requires the enhanced CK1ε potency associated with electron-rich benzylamide substituents, avoiding the weaker baseline activity of the unsubstituted benzyl comparator.
- [1] Aventisub LLC. Substituted thienopyrrole carboxylic acid amides, pyrrolothiazole carboxylic acid amides, and related analogs as inhibitors of casein kinase I epsilon. European Patent EP1784409 A1, filed 18 August 2005. View Source
